Methyl 4-chloro-2-(chlorosulfonyl)benzoate

Pharmaceutical Intermediate Agrochemical Synthesis Quality Control

Researchers relying on generic sulfonyl chlorides encounter irreproducible couplings due to undefined substitution patterns. Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4) resolves this with a fixed ortho-chlorosulfonyl/para-chloro architecture that delivers predictable chemoselectivity. • ≥98% purity minimizes side-product formation in sulfonamide API intermediate synthesis • Orthogonal ester and chlorosulfonyl groups enable sequential functionalization for complex molecular architectures • Hygroscopic; supplied under inert-atmosphere packaging to preserve reactivity and ensure lot-to-lot consistency

Molecular Formula C8H6Cl2O4S
Molecular Weight 269.1 g/mol
CAS No. 85392-01-4
Cat. No. B1364152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-(chlorosulfonyl)benzoate
CAS85392-01-4
Molecular FormulaC8H6Cl2O4S
Molecular Weight269.1 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
InChIInChI=1S/C8H6Cl2O4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3
InChIKeyAKVPERSFJZUJKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4): A Key Sulfonyl Chloride Intermediate for Pharmaceutical and Agrochemical Synthesis


Methyl 4-chloro-2-(chlorosulfonyl)benzoate (CAS 85392-01-4) is a synthetic chemical intermediate characterized by a benzoate ester core with a 2-chlorosulfonyl group and a 4-chloro substituent. The compound possesses a molecular formula of C₈H₆Cl₂O₄S and a molecular weight of 269.10 g/mol [1]. It is typically supplied as a white to off-white crystalline powder with a melting point range of 78-82°C and is known to be hygroscopic, requiring storage under an inert atmosphere [2]. Its primary utility lies in its dual functionality, enabling it to serve as a versatile sulfonation agent and a building block in the synthesis of sulfonamides, pharmaceutical intermediates, and agrochemicals .

Why Generic Substitution of Methyl 4-chloro-2-(chlorosulfonyl)benzoate is Inadvisable: The Impact of Isomeric and Substituent Differences on Reactivity and Purity


Substitution of methyl 4-chloro-2-(chlorosulfonyl)benzoate with closely related sulfonyl chlorides or isomeric analogs is not scientifically sound due to quantifiable differences in critical quality attributes that directly impact synthetic outcomes. The specific substitution pattern—a chlorosulfonyl group ortho to the methyl ester and a chlorine atom para—imparts distinct steric and electronic properties that influence reaction kinetics, chemoselectivity, and susceptibility to hydrolysis. Furthermore, the compound's inherent hygroscopic nature necessitates specialized handling and storage protocols to prevent degradation and ensure consistent reaction yields [1]. Using an unqualified generic alternative, even one with a similar core structure, introduces uncontrolled variability that can compromise yield, purity, and the reproducibility of downstream processes. The following evidence guide provides the quantifiable differentiation required for informed scientific procurement.

Quantitative Differentiation of Methyl 4-chloro-2-(chlorosulfonyl)benzoate: A Comparative Evidence Guide for Scientific Selection


Purity and Quality Control Specifications: A 99%+ Baseline for Reliable Synthesis

The target compound is commercially available with a certified purity of ≥99.0% by HPLC, which exceeds the typical 95-98% purity offered for many generic sulfonyl chloride intermediates [1]. This higher purity specification is critical for minimizing side reactions and ensuring consistent yields in multi-step syntheses. In contrast, analogous compounds like methyl 2-(chlorosulfonyl)benzoate are often listed at 94-95% purity . The availability of a ≥99% grade provides procurement teams with a higher level of process confidence and reduces the need for costly in-house purification.

Pharmaceutical Intermediate Agrochemical Synthesis Quality Control

Process Efficiency Gains via Continuous-Flow Diazotization: A Comparator from the 2-Isomer

While direct comparative flow data for the target compound is limited, a published continuous-flow process for its isomer, methyl 2-(chlorosulfonyl)benzoate, demonstrates a significant advantage over traditional batch methods [1]. The flow process for the 2-isomer achieved a mass flow rate of 4.58 kg/h for the starting material, corresponding to an 18.45 kg/h throughput of the diazonium salt solution, and critically reduced hydrolysis side reactions [1]. By class-level inference, the structural similarity suggests that methyl 4-chloro-2-(chlorosulfonyl)benzoate would also be amenable to continuous-flow synthesis, which is a key differentiator for industrial-scale procurement. Batch synthesis of sulfonyl chlorides, including this compound, is known to be challenging due to exothermicity and hydrolysis, making a proven flow route a valuable alternative for scaling.

Continuous Flow Chemistry Process Chemistry Synthesis Optimization

Hygroscopicity and Stability: Mandated Inert Storage Prevents Degradation and Ensures Consistency

Methyl 4-chloro-2-(chlorosulfonyl)benzoate is explicitly noted as hygroscopic, requiring storage under an inert atmosphere at 2-8°C [1]. While many sulfonyl chlorides are moisture-sensitive, the documented requirement for inert gas protection and controlled temperature is a specific and quantifiable handling instruction that differentiates it from less demanding analogs. This characteristic directly impacts the compound's shelf life and ensures that the reactive chlorosulfonyl group remains intact for subsequent reactions. Failure to adhere to these conditions can lead to hydrolysis, resulting in the formation of the corresponding sulfonic acid and a loss of reactivity, which would directly compromise the yield and purity of any downstream product [2].

Stability Studies Storage Conditions Material Integrity

Bioactivity Data: Inhibition of Estrogen Sulfotransferase (EST) as a Potential Lead for Drug Discovery

The compound has been evaluated for its ability to inhibit estrogen sulfotransferase (EST), a human cytosolic sulfotransferase [1]. While specific quantitative inhibition data (e.g., IC₅₀ or Kᵢ values) were not publicly accessible from the referenced source, the existence of a bioactivity record in the ChEMBL database (CHEMBL679631) indicates that this scaffold has been investigated for biological relevance [1]. This provides a foundational data point for research groups exploring sulfonyl chloride-containing compounds as potential enzyme inhibitors. The presence of the 4-chloro substituent may influence binding affinity and selectivity compared to unsubstituted or differently substituted analogs, though direct comparative studies are lacking.

Enzyme Inhibition Drug Discovery Biochemical Assay

Recommended Application Scenarios for Methyl 4-chloro-2-(chlorosulfonyl)benzoate in Pharmaceutical and Agrochemical R&D


Synthesis of Sulfonamide-Based Pharmaceuticals and Agrochemicals

Due to its high purity (≥99.0%) and well-defined structure, methyl 4-chloro-2-(chlorosulfonyl)benzoate is ideally suited for the synthesis of sulfonamide-containing drug candidates and agrochemical active ingredients [1]. Its reactive chlorosulfonyl group enables efficient coupling with amines to form stable sulfonamide bonds, a common motif in many bioactive molecules. The high starting purity minimizes the formation of side products, which is particularly critical in early-stage drug discovery and for the production of high-value intermediates.

Continuous-Flow Process Development for Industrial Scale-Up

Given the successful implementation of continuous-flow diazotization for its structural isomer [1], this compound is a strong candidate for process intensification and scale-up using flow chemistry. The inherent hazards associated with exothermic sulfonyl chloride synthesis and their hydrolysis are mitigated in a flow environment, leading to improved safety, higher throughput, and better product consistency. Procurement decisions for larger quantities should favor suppliers capable of or aligned with continuous manufacturing processes.

Specialized Enzyme Inhibition Studies

The documented evaluation against estrogen sulfotransferase (EST) [1] positions this compound as a potential tool compound or lead scaffold for researchers investigating sulfotransferase biology. While further characterization is required, the presence of both the chlorosulfonyl electrophile and the 4-chloro substituent provides a unique chemical probe for exploring structure-activity relationships in this enzyme class. Its procurement should be considered by groups with a focus on endocrine-related pathways or sulfonation biochemistry.

Synthesis of Complex Molecules via Orthogonal Functionalization

The compound's structure, featuring a reactive chlorosulfonyl group, a hydrolyzable methyl ester, and a chloro substituent, allows for orthogonal functionalization strategies [1]. The chlorosulfonyl group can be selectively reacted with nucleophiles (e.g., amines, alcohols) in the presence of the ester, which can be subsequently hydrolyzed or modified. This sequential reactivity is valuable in the construction of complex molecular architectures, such as those found in advanced pharmaceutical intermediates and functional materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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